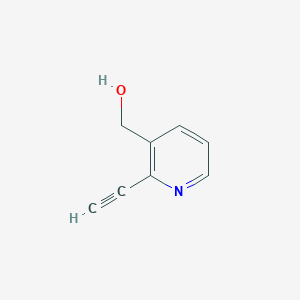
(2-Ethynylpyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Ethynylpyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1824298-38-5 . It has a molecular weight of 133.15 and its IUPAC name is (2-ethynyl-3-pyridinyl)methanol . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “(2-Ethynylpyridin-3-yl)methanol” is 1S/C8H7NO/c1-2-8-7(6-10)4-3-5-9-8/h1,3-5,10H,6H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(2-Ethynylpyridin-3-yl)methanol” is a pale-yellow to yellow-brown solid . It has a molecular weight of 133.15 .
Scientific Research Applications
Methanol as a Chemical Marker for Insulating Paper Degradation
Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. Research led by J. Jalbert and colleagues [2019] highlights the utility of methanol in monitoring the degradation of cellulosic solid insulation within transformer mineral oil. This application is critical for the energy sector, particularly in maintaining the reliability and longevity of power transformers (Jalbert et al., 2019).
Hydrogen Production from Methanol Thermochemical Conversion
The conversion of methanol to hydrogen is a promising area for sustainable energy production. G. García and colleagues [2021] review the progress in hydrogen production from methanol through various methods such as steam reforming, partial oxidation, and autothermal reforming. This research underscores the potential of methanol as a hydrogen carrier and its role in developing a hydrogen economy (García et al., 2021).
Methanol in Direct Methanol Fuel Cells (DMFCs)
The study of methanol crossover in direct methanol fuel cells by A. Heinzel and V. M. Barragán [1999] addresses a significant barrier to the wider adoption of DMFCs. Their research into methanol-impermeable polymer electrolytes aims to improve the efficiency and viability of DMFCs for various applications (Heinzel & Barragán, 1999).
Methanol in Environmental Applications
Methanol plays a role in atmospheric chemistry and environmental science. Studies on the ecosystem-scale exchange of methanol have provided insights into its sources, sinks, and overall budget in the troposphere. G. Wohlfahrt and colleagues [2015] compiled data from multiple sites to offer a comprehensive view of methanol's impact on atmospheric chemistry (Wohlfahrt et al., 2015).
Methanol in Synthetic Chemistry
The catalytic conversion of methanol into valuable chemicals and fuels is an area of ongoing research. For instance, the synthesis of olefins from methanol, reviewed by J. Lefevere and colleagues [2014], explores the use of structured catalysts in enhancing the selectivity and efficiency of the methanol-to-olefins (MTO) process. This research demonstrates methanol's utility in chemical manufacturing and its potential in generating alternative fuels and chemicals (Lefevere et al., 2014).
Mechanism of Action
Target of Action
The primary targets of (2-Ethynylpyridin-3-yl)methanol are currently unknown. This compound is a derivative of pyridine, which is known to interact with various receptors and enzymes . .
Mode of Action
As a pyridine derivative, it may interact with its targets in a similar manner to other pyridine compounds, potentially binding to receptors or enzymes and influencing their activity
Biochemical Pathways
The biochemical pathways affected by (2-Ethynylpyridin-3-yl)methanol are currently unknown. Pyridine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . .
Pharmacokinetics
The compound’s molecular weight is 133.15 , which suggests it may have favorable absorption and distribution characteristics.
Result of Action
Given the diverse biological activities of pyridine derivatives , it is possible that (2-Ethynylpyridin-3-yl)methanol could have a range of effects depending on the specific targets it interacts with.
properties
IUPAC Name |
(2-ethynylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-8-7(6-10)4-3-5-9-8/h1,3-5,10H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZXHRZCSCEUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethynylpyridin-3-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2930481.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine](/img/structure/B2930483.png)
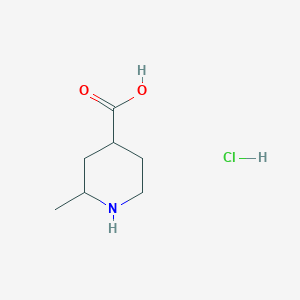
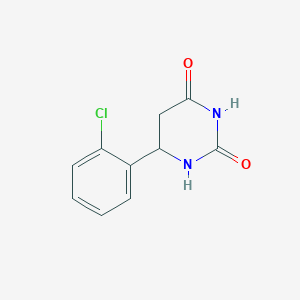
![6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2930490.png)
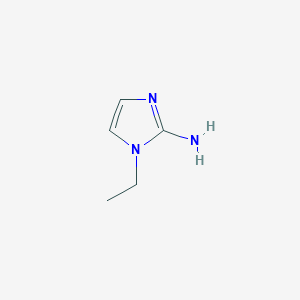


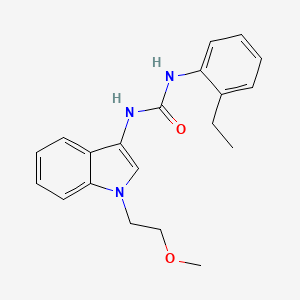


![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)

![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)